N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-8-9-17-14(13-15)5-4-12-23(17)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQIZTFLGKFJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide typically involves multiple stepsKey reagents used in these reactions include benzenesulfonyl chloride, bromofuran-2-carboxylic acid, and various catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the bromofuran moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disrupted cellular metabolism and induced apoptosis . The compound may also generate reactive oxygen species, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound 11-(furan-2-yl)-3,3-dimethyl-10-(thiophene-2-carbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (ID: J024-0391) serves as a relevant comparator due to shared heterocyclic features. Below is a comparative analysis:
| Property | N-[1-(Benzenesulfonyl)-... (G504-0033) | 11-(Furan-2-yl)-... (J024-0391) |
|---|---|---|
| Molecular Formula | C₂₀H₁₇BrN₂O₄S | C₂₄H₂₂N₂O₃S |
| Molecular Weight (g/mol) | 461.33 | 418.51 |
| Key Functional Groups | Benzenesulfonyl, 5-bromofuran, carboxamide | Thiophene carbonyl, furan, diazepine |
| Available Quantity | 64 mg | 52 mg |
Structural Insights:
- G504-0033 contains a brominated furan ring, which may enhance electrophilic reactivity compared to the non-halogenated furan in J024-0391.
- In contrast, J024-0391 features a thiophene carbonyl group, which is less electronegative but offers π-stacking capabilities .
- The diazepine core in J024-0391 introduces conformational flexibility absent in the rigid tetrahydroquinoline scaffold of G504-0033 .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide (CAS Number: 946240-27-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a bromofuran moiety. Its molecular formula is with a molecular weight of 456.6 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of the tetrahydroquinoline structure possess cytotoxic effects against various human tumor cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting cell proliferation in cancer models .
- Enzyme Inhibition : The benzenesulfonyl group enhances the compound's reactivity, potentially allowing it to act as an enzyme inhibitor in metabolic pathways. This feature is crucial for developing therapeutic agents targeting specific diseases.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds related to sulfonamide structures have shown effectiveness against E. coli and S. aureus .
Antitumor Activity
A study focused on the antitumor properties of related benzenesulfonamide compounds reported significant inhibition of cell growth in various cancer cell lines. The IC50 values for some derivatives ranged from 6.26 to 20.46 μM across different assays, indicating potent activity against tumor cells while maintaining lower toxicity towards normal cells .
| Compound | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 | Antitumor |
| Compound 9 | NCI-H358 | 6.48 ± 0.11 | Antitumor |
| Compound 15 | A549 | Non-active | Antitumor |
Antimicrobial Activity
The antimicrobial efficacy of related compounds was evaluated using broth microdilution methods:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
| Compound 4a | S. aureus | 6.67 |
These findings suggest that modifications to the chemical structure can enhance selectivity and potency against specific microbial targets .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Interactions : The sulfonamide group can form hydrogen bonds with active sites on target proteins or enzymes, while the bromofuran moiety may enhance binding affinity through electronic effects.
- Inhibition of Metabolic Pathways : By inhibiting key enzymes involved in metabolic processes, the compound may disrupt cancer cell proliferation and microbial growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling the 5-bromofuran-2-carboxamide moiety to the 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine core. Key steps include:
- Sulfonylation : Reacting tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
- Amide Coupling : Use coupling agents like EDCl/HOBt or DCC to link the bromofuran carboxylic acid to the amine intermediate. Optimize solvent (THF or DMF) and temperature (room temp to 50°C) to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze aromatic protons (δ 6.5–8.0 ppm for quinoline and benzene rings), sulfonamide NH (δ ~10 ppm), and bromofuran signals (δ 6.0–7.5 ppm) .
- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95%) and retention time consistency .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching bromine .
Q. What analytical techniques assess thermal stability for storage and handling?
- Methodological Answer :
- DSC/TGA : Determine melting points (DSC) and decomposition temperatures (TGA). For sulfonamides, decomposition often occurs above 200°C, requiring storage at ≤4°C in inert atmospheres .
Advanced Research Questions
Q. How can contradictory bioactivity results in different assay systems be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., PTP1B activity via radiometric assays ) against cell-based viability assays (MTT or ATP-luciferase).
- Stability Testing : Use HPLC to check compound integrity under assay conditions (e.g., pH, temperature). Degradation products may interfere .
- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites that alter activity .
Q. What strategies achieve regioselective sulfonylation at the tetrahydroquinoline N1 position?
- Methodological Answer :
- Protecting Groups : Temporarily block competing amine sites (e.g., Boc protection) before sulfonylation .
- Solvent Control : Polar aprotic solvents (e.g., DMF) favor N1 selectivity over O-sulfonylation .
- Kinetic Monitoring : Use TLC (ethyl acetate/hexane, UV visualization) to track reaction progress and halt before byproduct formation .
Q. How does the bromofuran moiety influence enzyme inhibition compared to other substituents?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values against analogs (e.g., 5-chloro or 5-methyl furan). Bromine’s electronegativity enhances hydrogen bonding with catalytic residues in PTP1B .
- Crystallography : Co-crystallize with target enzymes (e.g., PTP1B) to visualize binding modes. Bromine’s van der Waals radius may fill hydrophobic pockets .
Q. What computational methods predict binding modes to biological targets?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
